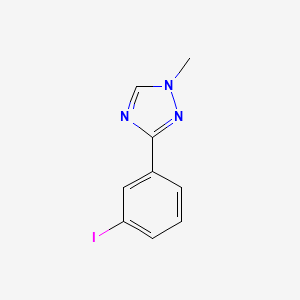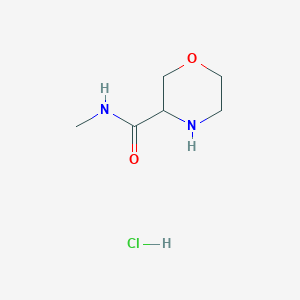
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate is a complex organic compound. This structure belongs to the family of isoquinoline derivatives, which are significant for their biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate typically involves a multi-step process. Key steps include cyclization reactions, esterification, and subsequent selective functional group modifications.
Cyclization of appropriate precursors under acidic or basic conditions yields the core isoquinoline structure.
Esterification and tert-butylation reactions introduce the carboxylate and tert-butyl groups.
Industrial Production Methods:
In industrial settings, large-scale production might utilize automated flow chemistry systems to enhance reaction efficiency and yield.
Optimized reaction conditions include temperature control, catalysts, and continuous monitoring to maintain product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the nitrogen atom, forming oximes or nitrates under appropriate conditions.
Reduction: Reduction reactions can target carbonyl groups, potentially converting them to alcohols.
Substitution: Substitution reactions may occur at various positions on the isoquinoline ring, depending on the reagent's nature and reaction conditions.
Common Reagents and Conditions:
Oxidation might use agents like potassium permanganate or hydrogen peroxide.
Reduction may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may involve nucleophiles such as alkyl halides or electrophiles like acyl chlorides.
Major Products:
Oxidative products include oximes or nitrates.
Reductive products typically yield alcohols.
Substitution reactions produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Medicine:
Potential therapeutic applications, including as anti-inflammatory, anticancer, or antimicrobial agents, have been explored.
Industry:
Utilized in the development of specialty chemicals and materials with desired properties, such as improved stability or reactivity.
Mécanisme D'action
Mechanism:
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biological pathways.
Potential molecular targets include kinases, ion channels, or G-protein coupled receptors.
Pathways Involved:
These interactions can disrupt or modulate key pathways, influencing cellular processes like signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
2-methyl 8a-tert-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
8a-methyl 2-iso-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Unique Attributes:
The tert-butyl group in 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate enhances steric hindrance, potentially influencing its reactivity and binding properties.
Comparative analysis reveals unique interaction profiles and reaction pathways, highlighting this compound's distinct properties.
There you have it—a deep dive into this compound. Anything more specific you'd like to explore about it?
Propriétés
IUPAC Name |
2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMROIUOHAMDAU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)


![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
![1-(6-Cyclopropylpyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2755224.png)


![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
